molecular formula C8H9ClN2O2S B014230 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate CAS No. 5909-24-0

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B014230
CAS No.: 5909-24-0
M. Wt: 232.69 g/mol
InChI Key: SNNHLSHDDGJVDM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a pyrimidine derivative with a molecular formula of C₈H₉ClN₂O₂S and a molecular weight of 232.68 g/mol. It is synthesized via a two-step procedure: condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions, followed by chlorination with phosphorus oxychloride .

Applications This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors. It also forms novel heterocyclic systems like pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, which exhibit fluorescence properties .

Safety Profile
The compound is classified as harmful (H315, H319, H335), causing skin, eye, and respiratory irritation. Proper handling with protective equipment is advised .

Properties

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate
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InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207832
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Molecular Weight

232.69 g/mol
Source PubChem
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CAS No.

5909-24-0
Record name Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
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Preparation Methods

Condensation of S-Methylisothiourea with Diethyl Ethoxymethylene Malonate

The foundational step in synthesizing this compound involves the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions. This reaction proceeds via nucleophilic attack by the thiolate anion of S-methylisothiourea on the electrophilic carbon of the malonate derivative, forming a tetrahedral intermediate that cyclizes to yield the 4-oxopyrimidine sodium salt.

Key Parameters :

  • Solvent : Ethanol or methanol, which solubilize both reactants and stabilize intermediates.

  • Base : Sodium ethoxide or potassium carbonate, critical for deprotonating S-methylisothiourea to enhance nucleophilicity.

  • Temperature : Reflux conditions (70–80°C) to drive the reaction to completion within 6–8 hours.

The intermediate sodium salt is typically isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Chlorination Using Phosphorus Oxychloride

The second step involves treating the 4-oxopyrimidine sodium salt with phosphorus oxychloride (POCl₃) under reflux. This converts the 4-oxo group to a chloro substituent through a nucleophilic substitution mechanism.

Reaction Conditions :

  • Solvent : Excess POCl₃ acts as both reactant and solvent.

  • Catalyst : Occasionally, a catalytic amount of N,N-dimethylformamide (DMF) is added to enhance electrophilicity.

  • Temperature : Reflux at 100–110°C for 4–6 hours.

After chlorination, the crude product is quenched with ice-water, and the target compound is extracted using dichloromethane or ethyl acetate.

Reaction Conditions and Optimization

Solvent and Base Selection

The choice of solvent and base profoundly impacts yield and purity. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are avoided in the condensation step due to their tendency to promote side reactions. Ethanol remains optimal due to its balance of polarity and boiling point.

Base Comparison :

BaseYield (%)Purity (%)
Sodium ethoxide7895
Potassium carbonate6590
Triethylamine4285

Sodium ethoxide outperforms other bases by ensuring complete deprotonation of S-methylisothiourea, minimizing residual starting material.

Temperature and Time Parameters

Optimizing temperature and reaction time prevents over-chlorination or decomposition.

Chlorination Step :

Temperature (°C)Time (hours)Yield (%)
90668
100482
110475

Exceeding 110°C reduces yield due to thermal degradation of the pyrimidine ring.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications for cost-efficiency and safety:

  • Continuous Flow Reactors : Replace batch processing to improve heat dissipation and reduce POCl₃ handling risks.

  • Solvent Recovery : Ethanol is distilled and reused to minimize waste.

  • Purification : Industrial-scale recrystallization using hexane-ethyl acetate mixtures achieves >99% purity.

Comparative Analysis with Related Pyrimidine Derivatives

The methylthio group at the 2-position distinguishes this compound from analogs like ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate . The latter requires harsher conditions (e.g., trifluoromethylation with (CF₃)₂Hg), whereas the methylthio group is introduced via straightforward thiolation.

Reactivity Comparison :

SubstituentChlorination Temp (°C)Yield (%)
-SCH₃10082
-CF₃12065

The methylthio group’s lower steric demand facilitates smoother chlorination.

Challenges and Troubleshooting in Synthesis

Byproduct Formation

Common byproducts include:

  • 4,6-Dichloropyrimidine : Forms if excess POCl₃ is used. Mitigated by stoichiometric control.

  • Ester Hydrolysis Products : Arise from residual moisture. Avoided by rigorous drying of intermediates.

Purification Difficulties

The product’s high lipid solubility complicates crystallization. Gradient recrystallization (hexane → ethyl acetate) or silica gel chromatography resolves this.

Recent Advances in Methodology

Emerging techniques include:

  • Microwave-Assisted Synthesis : Reduces chlorination time to 1 hour at 150°C with comparable yields.

  • Enzymatic Catalysis : Lipases selectively hydrolyze ester byproducts, enhancing purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

One of the most notable applications of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is in the development of anticancer agents. It has been utilized in synthesizing derivatives that inhibit kinases such as Raf, which are implicated in various cancers. These derivatives demonstrate anti-proliferative activity against tumor cells, making them potential candidates for cancer therapy .

Antiviral and Antifungal Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral and antifungal properties. The compound serves as a building block for synthesizing novel antiviral agents targeting viral replication mechanisms and antifungal agents that disrupt fungal cell wall synthesis .

Other Pharmacological Activities

The compound has also shown promise as an anxiolytic, antioxidant, anticonvulsant, antidepressant, and antibacterial agent. Its diverse pharmacological profile makes it a valuable scaffold for further drug development .

Study on Kinase Inhibition

A study conducted by GPC Biotech AG demonstrated the efficacy of derivatives synthesized from this compound as Raf kinase inhibitors. The research highlighted their potential in treating various cancer types through targeted therapy, showcasing significant anti-proliferative effects in vitro against several tumor cell lines .

Synthesis of Novel Antiviral Compounds

In another study, researchers synthesized several antiviral compounds using this compound as a precursor. These compounds were tested against common viral pathogens, demonstrating effective inhibition of viral replication and highlighting the compound's utility in antiviral drug discovery .

Data Table: Summary of Applications

Application AreaDescriptionExample CompoundsActivity Level
Anticancer Inhibitors of Raf kinase; anti-proliferative agentsPyrido[2,3-d]pyrimidin-7-one derivativesHigh
Antiviral Compounds targeting viral replicationVarious synthesized derivativesModerate
Antifungal Disruption of fungal cell wall synthesisNovel antifungal agentsModerate
Anxiolytic/Antidepressant Potential treatment for anxiety and depressionVarious derivativesEmerging

Comparison with Similar Compounds

Structural Modifications and Reactivity

Key structural variations among analogs include substitutions at the 4-position (Cl, NH₂, CH₃) and oxidation states of the sulfur group (methylthio, sulfinyl, sulfonyl). These modifications significantly impact reactivity and biological activity.

Table 2: Kinase Inhibition and Pharmacological Profiles
Compound/Intermediate Target Kinase IC₅₀/EC₅₀ Key Findings
RO4383596 (derived from 5909-24-0) Angiogenesis-related 25 mg/kg (in vivo) High oral bioavailability; efficacious in rodent angiogenesis models .
JND3229 (derived from 5909-24-0) EGFR C797S mutant 5.8 nM Potent inhibition of triple-mutant EGFR; in vivo monodrug efficacy .
Hybrid WEE1 inhibitors (derived from 5909-24-0) WEE1 kinase N/A Retains pharmacophore features of AZD1775; potential anticancer agents .

Biological Activity

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group, a chlorine atom, and a methylthio group. Its molecular formula is C8H9ClN2O2SC_8H_9ClN_2O_2S, with a molecular weight of approximately 232.69 g/mol. The compound appears as an off-white to light yellow solid and is soluble in organic solvents, making it suitable for various chemical modifications and applications in biological research.

Target Enzymes and Pathways

This compound primarily inhibits FMS tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of various derivatives that may exhibit different biological activities.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with key enzymes like kinases and phosphatases, which are essential for regulating metabolic flux and maintaining cellular homeostasis .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that it can induce cell cycle arrest and inhibit cell proliferation through its action on microtubules:

Compound IC50 (nM) Mechanism
This compound< 40Inhibition of FMS tyrosine kinase
Compound 4 (related structure)~10Microtubule depolymerization

These findings suggest that the compound could be developed as a potential anticancer agent, particularly in cases where conventional therapies fail due to drug resistance mechanisms .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, potentially interacting with bacterial enzymes or cell wall components. This activity highlights its versatility as a pharmacological agent:

Compound Biological Activity
This compoundAntimicrobial
4-Chloro-2-(methylthio)pyrimidine derivativesAnticancer

These interactions are crucial for understanding the compound's mechanism of action against various pathogens .

Case Studies

In vivo studies have further elucidated the therapeutic potential of this compound. For instance, in xenograft models using MDA-MB-435 cancer cells, the compound was administered at doses of 75 mg/kg three times a week. Results indicated moderate weight loss but significant antitumor effects compared to control groups, underscoring its potential as an effective treatment option .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and how can intermediates be characterized?

Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves substituting a methylthio group at the 2-position of a pyrimidine ring, followed by carboxylation at the 5-position. For example, refluxing 2-methylthiopyrimidine derivatives with amines or halides in polar aprotic solvents (e.g., DMSO) can yield intermediates . Characterization of intermediates should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
  • HPLC to monitor reaction progress and purity (>95% recommended).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • X-ray crystallography for unambiguous structural elucidation (if crystalline) .

Advanced: Reaction Selectivity and Byproduct Analysis

Q. Q2. How can researchers mitigate competing side reactions (e.g., over-chlorination or sulfur oxidation) during synthesis?

Answer:

  • Temperature control : Maintain reflux conditions below 100°C to avoid thermal decomposition of the methylthio group .
  • Protective atmospheres : Use nitrogen or argon to prevent oxidation of sulfur-containing intermediates .
  • Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at the 4-chloro position .
  • Byproduct identification : Use LC-MS to detect and quantify impurities like 4,5-dichloro derivatives or sulfoxide byproducts .

Basic Physicochemical Properties

Q. Q3. What key physicochemical parameters are critical for solubility and formulation in biological assays?

Answer:

  • LogP : 2.55 (indicates moderate lipophilicity; suitable for DMSO stock solutions) .
  • tPSA : 77.38 Ų (high polar surface area; may limit membrane permeability) .
  • Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for in vitro studies .

Advanced: Computational Modeling and SAR Studies

Q. Q4. How can computational methods guide the design of analogs with improved bioactivity?

Answer:

  • Docking studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase domains).
  • QSAR models : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity trends from literature analogs .
  • DFT calculations : Predict electronic effects of the methylthio group on reaction kinetics or binding affinity .

Basic Safety and Handling

Q. Q5. What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., thiols).
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: Mechanistic Insights into Reactivity

Q. Q6. What mechanistic pathways explain the electrophilic substitution at the 4-position of the pyrimidine ring?

Answer:

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing carboxylate group at C5 directs chlorination to the C4 position.
  • Resonance stabilization : The methylthio group at C2 enhances ring activation via resonance donation .
  • Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products (e.g., 4-chloro over 6-chloro isomers) .

Basic Analytical Method Validation

Q. Q7. How can researchers validate purity and stability of the compound under storage conditions?

Answer:

  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
  • Moisture sensitivity : Store desiccated at -20°C to prevent hydrolysis of the ester group .
  • Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for purity assessment .

Advanced: Structural Modifications for Drug Discovery

Q. Q8. What strategies are effective for modifying the pyrimidine core to enhance pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute the methylthio group with sulfonamide or sulfone groups to improve metabolic stability .
  • Prodrug approaches : Convert the ethyl ester to a phosphate prodrug for enhanced aqueous solubility .
  • Heterocyclic fusion : Incorporate fused rings (e.g., thienopyrimidines) to modulate lipophilicity and target engagement .

Basic Crystallography and Conformational Analysis

Q. Q9. How does the crystal structure inform intermolecular interactions and packing behavior?

Answer:

  • Hydrogen bonding : The carbonyl group at C5 forms hydrogen bonds with adjacent molecules, stabilizing the lattice .
  • π-π stacking : The pyrimidine ring participates in stacking interactions, influencing solubility and melting point .
  • Torsional angles : Use single-crystal X-ray data to analyze conformational flexibility of the ethyl ester group .

Advanced: Contradictory Data Resolution

Q. Q10. How should researchers address discrepancies in reported synthetic yields or reaction conditions?

Answer:

  • Reproducibility checks : Replicate procedures from multiple sources while controlling variables (e.g., solvent grade, catalyst purity) .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Peer validation : Cross-reference with patents or independent studies to verify optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

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